2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine is a chemical compound with the molecular formula C12H16F3NO2. It is used primarily in biochemical research, particularly in the field of proteomics . This compound features both ethoxy and trifluoroethoxy groups attached to a phenyl ring, making it a unique structure for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of a base to form the intermediate 3-ethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde. This intermediate is then subjected to reductive amination with ethanamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions typically result in various substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine is widely used in scientific research, particularly in the following areas:
Wirkmechanismus
The mechanism of action of 2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[4-(Trifluoromethoxy)phenyl]ethanamine: Similar structure but lacks the ethoxy group.
2-[3-Ethoxy-4-(trifluoromethoxy)phenyl]ethanamine: Similar but with a trifluoromethoxy group instead of trifluoroethoxy.
Uniqueness
2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine is unique due to the presence of both ethoxy and trifluoroethoxy groups on the phenyl ring. This combination imparts distinct chemical properties, making it valuable for specific research applications and synthetic processes .
Eigenschaften
Molekularformel |
C12H16F3NO2 |
---|---|
Molekulargewicht |
263.26 g/mol |
IUPAC-Name |
2-[3-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C12H16F3NO2/c1-2-17-11-7-9(5-6-16)3-4-10(11)18-8-12(13,14)15/h3-4,7H,2,5-6,8,16H2,1H3 |
InChI-Schlüssel |
WKPDYLGFSSHKQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)CCN)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.